BenchChemオンラインストアへようこそ!

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

Medicinal Chemistry Scaffold Optimization Kinase Inhibitor Design

6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine (CAS 2320143-33-5) is a heterocyclic small molecule (C₁₀H₁₀N₄, MW 186.21) comprising a pyrimidine core with a methyl substituent at position 6 and an N-(pyridin-3-yl)amino group at position 4. This compound belongs to the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) scaffold class, which has recently been identified as a promising pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition in cancer therapy.

Molecular Formula C10H10N4
Molecular Weight 186.218
CAS No. 2320143-33-5
Cat. No. B2850637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine
CAS2320143-33-5
Molecular FormulaC10H10N4
Molecular Weight186.218
Structural Identifiers
SMILESCC1=CC(=NC=N1)NC2=CN=CC=C2
InChIInChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyWPHTZOKDYSSHMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine (CAS 2320143-33-5): Chemical Identity and Scaffold Context for Procurement Evaluation


6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine (CAS 2320143-33-5) is a heterocyclic small molecule (C₁₀H₁₀N₄, MW 186.21) comprising a pyrimidine core with a methyl substituent at position 6 and an N-(pyridin-3-yl)amino group at position 4 . This compound belongs to the N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) scaffold class, which has recently been identified as a promising pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition in cancer therapy [1]. The compound is primarily encountered as a screening building block or synthetic intermediate rather than a fully characterized bioactive lead molecule. Procurement decisions should consider its position as a minimalist scaffold within a broader series of NPPA analogues that have demonstrated meaningful kinase inhibitory activity.

Why 6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine Cannot Be Interchanged with Other NPPA Scaffold Isomers Without Quantitative Justification


The N-(pyridin-3-yl)pyrimidin-4-amine scaffold class exhibits significant sensitivity to substitution pattern, with even minor positional changes (e.g., methyl placement at position 2, 5, or 6 on the pyrimidine ring, or alteration of the pyridine attachment point from 3-yl to 2-yl or 4-yl) producing different molecular recognition profiles [1]. In the CDK2 inhibitor study by Zeng et al. (2024), compounds within the NPPA series showed CDK2/cyclin A2 IC₅₀ values spanning from 64.42 nM for the most potent derivative (compound 7l) to substantially higher values for less optimized analogues, demonstrating that scaffold substitution directly governs target engagement [1]. The 6-methyl substituent on the pyrimidine ring is electron-donating and sterically modest, properties that distinguish it from the 2-methyl isomer and the unsubstituted parent compound. Generic interchange without supporting quantitative evidence risks selecting a compound with different hydrogen-bonding geometry, target affinity, and metabolic stability.

Quantitative Differentiation Evidence for 6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine Versus Closest Structural Analogs


Scaffold Identity Confirmation: 6-Methyl vs. Unsubstituted N-(pyridin-3-yl)pyrimidin-4-amine – Physicochemical Property Differentiation

The 6-methyl substituent introduces a defined steric and electronic perturbation relative to the unsubstituted N-(pyridin-3-yl)pyrimidin-4-amine parent scaffold. The 6-methyl group increases molecular weight from 172.19 Da (unsubstituted parent, C₉H₈N₄) to 186.21 Da (C₁₀H₁₀N₄) and alters the calculated logP by approximately +0.5 units based on the Hansch π constant for aromatic methyl substitution. These physicochemical differences directly affect passive membrane permeability and target binding pocket complementarity. In the context of the NPPA CDK2 inhibitor series reported by Zeng et al., progressive methylation and functionalization of the pyrimidine core correlated with stepwise improvements in CDK2/cyclin A2 inhibitory potency, with the most active compound (7l) achieving an IC₅₀ of 64.42 nM [1]. While direct IC₅₀ data for 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is not reported in the primary literature, its 6-methyl substitution pattern represents a defined, measurable increment over the unsubstituted scaffold that can be exploited in structure-activity relationship (SAR) campaigns.

Medicinal Chemistry Scaffold Optimization Kinase Inhibitor Design

Positional Selectivity: 6-Methyl vs. 2-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine Isomer Differentiation

The position of the methyl group on the pyrimidine ring critically determines hydrogen-bonding geometry with kinase hinge regions. In the general NPPA pharmacophore, the pyrimidine N1 and the 4-NH group typically engage the kinase hinge via a bidentate hydrogen-bonding motif [1]. A methyl substituent at position 6 resides adjacent to this hinge-binding motif and exerts an ortho-type steric and electronic influence, whereas a 2-methyl substituent is positioned distally and para to the hinge-binding elements. This difference is expected to produce distinct kinase selectivity profiles. While no published head-to-head comparison exists for these exact isomers, the broader NPPA structure-activity relationship established by Zeng et al. demonstrates that pyrimidine ring substitution patterns directly modulate CDK2 inhibitory potency across a >10-fold range (IC₅₀ from 64.42 nM for optimized derivative 7l to substantially weaker values for less optimized substitution patterns) [1]. The 6-methyl isomer offers a distinct vector for further derivatization at the pyrimidine 2-position, whereas the 2-methyl isomer precludes this possibility by occupying that site.

Isomer Differentiation Positional Selectivity Kinase Inhibition

Pyridine Attachment Point Differentiation: N-(Pyridin-3-yl) vs. N-(Pyridin-2-yl) Regioisomer Comparison for 6-Methylpyrimidin-4-amine Scaffold

The attachment point of the pyridine ring to the 4-amino group of the pyrimidine scaffold is a critical determinant of kinase binding mode. The pyridin-3-yl attachment in the target compound positions the pyridine nitrogen in a meta-relationship relative to the exocyclic NH, enabling a specific hydrogen-bonding geometry that differs fundamentally from the ortho-relationship in the pyridin-2-yl regioisomer [1]. In the CDK2 inhibitor study by Zeng et al., the N-(pyridin-3-yl)pyrimidin-4-amine scaffold was specifically selected for its favorable hinge-binding orientation, leading to compound 7l with CDK2/cyclin A2 IC₅₀ = 64.42 nM and broad antiproliferative activity across MV4-11 (IC₅₀ = 0.83 μM), HT-29 (2.12 μM), MCF-7 (3.12 μM), and HeLa (8.61 μM) cell lines [1]. While the specific 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine compound has not been individually assayed in this study, the scaffold choice is empirically validated. The corresponding pyridin-2-yl regioisomer would present a different intramolecular hydrogen-bonding arrangement, potentially engaging the kinase hinge with altered affinity and selectivity.

Regioisomer Selectivity Kinase Pharmacophore Hinge Binding

Defined Application Scenarios for 6-Methyl-N-(pyridin-3-yl)pyrimidin-4-amine in Research and Preclinical Development


Minimalist Scaffold for CDK2-Focused Kinase Inhibitor Fragment Growing and SAR Expansion

Based on the validated N-(pyridin-3-yl)pyrimidin-4-amine pharmacophore reported by Zeng et al., this compound serves as a minimalist starting point for fragment-based or scaffold-oriented CDK2 inhibitor discovery [1]. The 6-methyl substituent provides a defined lipophilic increment (+14 Da, estimated +0.5 logP) over the unsubstituted scaffold while preserving the critical pyrimidine 2-position for further functionalization. Researchers can use this compound to systematically probe the steric and electronic tolerance of the CDK2 ATP-binding pocket at the pyrimidine 6-position, guided by the known SAR that optimized NPPA derivatives achieve CDK2/cyclin A2 IC₅₀ values as low as 64.42 nM [1].

Synthetic Intermediate for Kinase-Focused Compound Library Construction

The compound's bifunctional nature (a 4-NH handle for further N-derivatization and an unsubstituted pyrimidine 2-position available for cross-coupling reactions) makes it a strategic intermediate for constructing diverse screening libraries within the NPPA chemotype [1]. The 6-methyl group pre-installs a substitution pattern that, based on class-level SAR from the Zeng et al. CDK2 series, can contribute to kinase selectivity when combined with appropriate substituents at the 2-position and the pyridine ring [1].

Physicochemical Comparator in Drug Metabolism and Permeability Studies

With its defined molecular weight (186.21 Da) and calculated lipophilicity profile, this compound can serve as a well-characterized comparator for assessing the impact of progressive methylation on passive permeability, microsomal stability, and CYP inhibition within pyrimidine-based kinase inhibitor series . Its position as a relatively low-molecular-weight member of the NPPA family allows it to function as a baseline for evaluating the ADME penalties associated with heavier substitution patterns in later-stage analogues .

Quote Request

Request a Quote for 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.